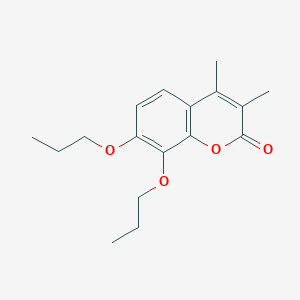![molecular formula C22H30N4OS B284076 N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Mécanisme D'action
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of BCR signaling and downstream pathways, including NF-κB and AKT, which are crucial for B-cell survival and proliferation. This compound has also been shown to inhibit the proliferation of CLL cells that are resistant to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
This compound has been shown to selectively target BTK and spare other kinases, such as TEC and ITK, which are involved in T-cell signaling. This selectivity may lead to a lower incidence of adverse events compared to other BTK inhibitors. This compound has also been shown to have a longer half-life than ibrutinib, which may allow for less frequent dosing.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has several advantages for use in lab experiments, including its potency, selectivity, and longer half-life compared to other BTK inhibitors. However, this compound is still in preclinical development and has not yet been tested in clinical trials. Additionally, further studies are needed to determine the optimal dosing and potential side effects of this compound.
Orientations Futures
For N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination studies with other targeted therapies. Additionally, further studies are needed to determine the optimal dosing and potential side effects of this compound. This compound may also have potential applications in other diseases, such as autoimmune disorders and inflammatory conditions, where B-cell signaling plays a role.
Méthodes De Synthèse
The synthesis of N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 4-ethylpiperazine, which is reacted with pyridine-3-carboxaldehyde to form the intermediate 4-ethyl-N-(pyridin-3-ylmethyl)piperazine. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
Propriétés
Formule moléculaire |
C22H30N4OS |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
N-[3-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C22H30N4OS/c1-3-25-11-13-26(14-12-25)21(17-7-6-10-23-15-17)20-18-8-4-5-9-19(18)28-22(20)24-16(2)27/h6-7,10,15,21H,3-5,8-9,11-14H2,1-2H3,(H,24,27) |
Clé InChI |
SGOFAYFZLIWVFJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C |
SMILES canonique |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)



![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
